Aminobutanal

描述

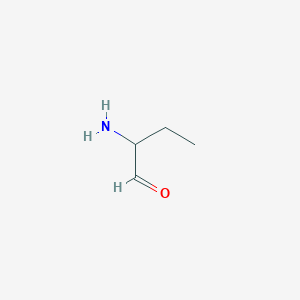

Structure

3D Structure

属性

分子式 |

C4H9NO |

|---|---|

分子量 |

87.12 g/mol |

IUPAC 名称 |

2-aminobutanal |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h3-4H,2,5H2,1H3 |

InChI 键 |

FGEPRNXUNITOCW-UHFFFAOYSA-N |

规范 SMILES |

CCC(C=O)N |

产品来源 |

United States |

Foundational & Exploratory

Aminobutanal as a Metabolic Intermediate of Putrescine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminobutanal (aminobutanal), a critical metabolic intermediate in the degradation of the polyamine putrescine. This document details the enzymatic pathways governing its formation and subsequent conversion to gamma-aminobutyric acid (GABA), presents quantitative data on enzyme kinetics and substrate concentrations, and outlines detailed experimental protocols for the analysis of these metabolites and enzymes. Furthermore, this guide explores the significance of the putrescine-aminobutanal-GABA axis in various physiological and pathological states, including cancer, and discusses its potential as a therapeutic target in drug development.

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolism of putrescine is a critical process for maintaining polyamine homeostasis, and 4-aminobutanal emerges as a key intermediate in this pathway. This aldehyde is rapidly converted to less toxic and physiologically active compounds, primarily the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] Dysregulation of putrescine metabolism has been implicated in numerous diseases, most notably cancer, making the enzymes involved in the formation and degradation of this compound attractive targets for therapeutic intervention.[4][5] This guide will provide an in-depth exploration of the biochemical pathways, analytical methodologies, and clinical relevance of this compound as a metabolic intermediate of putrescine.

Biochemical Pathways

The conversion of putrescine to this compound and its subsequent metabolism to GABA involves several key enzymes and can occur through multiple pathways, which vary across different organisms and cellular compartments.

Formation of 4-Aminobutanal from Putrescine

The primary pathway for the formation of 4-aminobutanal from putrescine involves oxidative deamination catalyzed by two main classes of enzymes:

-

Diamine Oxidase (DAO): This copper-containing enzyme is highly expressed in the intestine, kidney, and placenta.[6] It catalyzes the oxidative deamination of putrescine to produce 4-aminobutanal, ammonia, and hydrogen peroxide.[7] DAO plays a crucial role in the catabolism of extracellular polyamines and histamine.[8]

-

Monoamine Oxidase (MAO): In some tissues, particularly the brain, Monoamine Oxidase B (MAO-B) can also convert putrescine to 4-aminobutanal.[2]

An alternative pathway, particularly in microorganisms, involves the acetylation of putrescine. N-acetylputrescine can then be oxidized to 4-acetamidobutanal, which is subsequently deacetylated to 4-aminobutanal.[9][10]

Conversion of 4-Aminobutanal to γ-Aminobutyric Acid (GABA)

4-Aminobutanal is a transient intermediate that is rapidly oxidized to GABA by the enzyme 4-aminobutyraldehyde dehydrogenase (ABALDH) , also known as aldehyde dehydrogenase 9 family, member A1 (ALDH9A1).[7][11] This NAD+-dependent enzyme ensures the efficient conversion of the potentially toxic aldehyde into the biologically important molecule GABA.[3]

The following diagram illustrates the primary metabolic pathway from putrescine to GABA.

Caption: Metabolic conversion of putrescine to GABA via 4-aminobutanal.

Quantitative Data

Understanding the quantitative aspects of the enzymes and metabolites in the putrescine degradation pathway is crucial for researchers and drug developers.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Organism/Tissue | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |

| Diamine Oxidase (DAO) | Putrescine | Mouse Liver | 4.98 | Not Reported | [12] |

| Diamine Oxidase (DAO) | Putrescine | Porcine Kidney | Lower affinity than histamine | Activity ~50% of histamine | [13] |

| Aminobutyraldehyde Dehydrogenase (ALDH9A1) | 4-Aminobutanal | Human Liver | Not Determined | Not Determined | [7] |

| Aminobutyraldehyde Dehydrogenase | Propionaldehyde | Human Erythrocytes | 0.59 | Not Reported | [14] |

Note: Kinetic data for these enzymes can vary significantly depending on the source, purity, and assay conditions.

Tissue Concentrations of Metabolites

The concentrations of putrescine and GABA in human tissues are indicative of the metabolic flux through this pathway.

| Metabolite | Tissue | Concentration | Reference(s) |

| Putrescine | Human Brain (Cerebral Cortex) | 1.25 - 3.59 nmol/g | [15] |

| GABA | Human Brain | ~1 mM | [16] |

Experimental Protocols

Accurate quantification of putrescine, this compound, and the activity of related enzymes is essential for studying this metabolic pathway.

Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the determination of putrescine in biological samples using pre-column derivatization with dansyl chloride followed by HPLC with UV detection.[2]

Workflow Diagram:

Caption: Workflow for HPLC quantification of putrescine.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in 0.2 M perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant.

-

-

Derivatization:

-

To 200 µL of the supernatant, add 400 µL of saturated sodium bicarbonate solution and 800 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Incubate at 40°C for 45 minutes in the dark.

-

Add 200 µL of L-proline solution to remove excess dansyl chloride and incubate for 30 minutes at room temperature.

-

-

Extraction:

-

Add 1 mL of toluene to the reaction mixture and vortex for 1 minute.

-

Centrifuge at 4,350 x g for 10 minutes at 4°C to separate the phases.

-

Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water.

-

Gradient Elution: A typical gradient would be to increase the concentration of Mobile Phase A over time to elute the derivatized amines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of putrescine that have undergone the same derivatization and extraction procedure.

-

Calculate the concentration of putrescine in the samples by comparing their peak areas to the standard curve.

-

Assay of Diamine Oxidase (DAO) Activity

This protocol outlines a colorimetric method for measuring DAO activity based on the production of hydrogen peroxide.[17][18]

Workflow Diagram:

Caption: Workflow for the colorimetric assay of DAO activity.

Methodology:

-

Reagent Preparation:

-

Substrate Solution: Prepare a solution of putrescine dihydrochloride in a suitable buffer (e.g., 25 mM PIPES buffer, pH 7.2).

-

Color Solution: Prepare a solution containing a chromogen (e.g., DA-67), horseradish peroxidase, and ascorbate oxidase in a suitable buffer (e.g., 25 mM MES buffer, pH 5.4).

-

-

Assay Procedure:

-

Pre-incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.

-

Add 400 µL of the enzyme sample (e.g., serum or tissue homogenate supernatant) and incubate at 37°C for 30 minutes.

-

Add 1.5 mL of the color solution and incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 30 mM sodium diethyldithiocarbamate solution.

-

Measure the absorbance at 666 nm.

-

-

Calculation:

-

Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the colored product (e.g., methylene blue). One unit of DAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Assay of Aminobutyraldehyde Dehydrogenase (ABALDH) Activity

This protocol describes a spectrophotometric assay for ABALDH activity by monitoring the production of NADH.[14][19]

Workflow Diagram:

Caption: Workflow for the spectrophotometric assay of ABALDH activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 100 mM sodium pyrophosphate, pH 8.0.

-

NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer.

-

Substrate Solution: Prepare a stock solution of 4-aminobutanal. Note: 4-aminobutanal is unstable and may need to be prepared fresh or handled with care.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NAD+ solution, and the enzyme sample.

-

Initiate the reaction by adding the 4-aminobutanal substrate.

-

Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Clinical Significance and Drug Development

The metabolic pathway from putrescine to GABA via this compound holds significant clinical relevance, particularly in the context of cancer and neurological disorders.

Role in Cancer

Cancer cells exhibit elevated polyamine levels to sustain their rapid proliferation.[20] Consequently, the enzymes involved in polyamine metabolism, including those in the putrescine degradation pathway, are considered promising targets for anticancer therapies.[4] Inhibition of putrescine biosynthesis has been a major focus of drug development.[5] For instance, α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (the enzyme that produces putrescine), has been investigated in clinical trials for various cancers.[21]

Neurological Implications

The conversion of putrescine to the neurotransmitter GABA in the brain suggests a role for this pathway in neuronal function.[3][22] Alterations in putrescine and GABA levels have been observed in various neurological conditions, and the enzymes of this pathway may represent novel therapeutic targets for these disorders.

This compound as a Potential Biomarker

While putrescine and GABA levels are routinely measured as biomarkers, the transient nature of this compound makes it a challenging but potentially informative biomarker. Elevated levels of this compound or its derivatives could indicate dysregulation of DAO or ABALDH activity, which may be associated with certain disease states.[23][24][25] Further research is needed to validate the clinical utility of this compound as a biomarker.

Logical Relationship Diagram for Therapeutic Targeting:

References

- 1. HPLC ELSD Method for Analysis Putrescine on Obelisc R Column | SIELC Technologies [sielc.com]

- 2. scielo.br [scielo.br]

- 3. biorxiv.org [biorxiv.org]

- 4. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. health.uni-hohenheim.de [health.uni-hohenheim.de]

- 7. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The importance of human intestinal diamine oxidase in the oxidation of histamine and/or putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis [frontiersin.org]

- 12. [Oxidation of putrescine, spermidine and spermine by diamino-oxidase from mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]

- 14. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence of Altered Polyamine Concentrations in Cerebral Cortex of Suicide Completers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GABA Concentration in Posterior Cingulate Cortex Predicts Putamen Response during Resting State fMRI | PLOS One [journals.plos.org]

- 17. repositorio.uchile.cl [repositorio.uchile.cl]

- 18. researchgate.net [researchgate.net]

- 19. Optimized spectrophotometric determination of aldehyde dehydrogenase activity in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phase I study of methylacetylenic putrescine, an inhibitor of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characteristics of putrescine uptake and subsequent GABA formation in primary cultured astrocytes from normal C57BL/6J and epileptic DBA/2J mouse brain cortices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Biomarkers of Neurodegenerative Disorders: A Practical Guide to Their Appropriate Use and Interpretation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel biomarkers of diabetic kidney disease: current status and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alternative Route to a Key Neurotransmitter: Aminobutanal as a Biological Precursor to Gamma-Aminobutyric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. While the principal biosynthetic pathway for GABA is the decarboxylation of glutamate, an alternative route originating from polyamines such as putrescine offers a distinct mechanism for GABA synthesis. This pathway proceeds through the intermediate 4-aminobutanal (also known as γ-aminobutyraldehyde). This technical guide provides a comprehensive overview of the function of aminobutanal as a biological precursor to GABA, detailing the enzymatic conversion, relevant signaling pathways, quantitative data, and key experimental protocols for its study. This information is critical for researchers in neuroscience and professionals in drug development exploring novel therapeutic strategies targeting the GABAergic system.

Introduction

The synthesis of gamma-aminobutyric acid (GABA) is a fundamental process for maintaining inhibitory tone in the central nervous system. The canonical pathway involves the enzyme glutamate decarboxylase (GAD), which converts glutamate to GABA.[1] However, a secondary, yet significant, pathway involves the degradation of polyamines, such as putrescine, which contributes to the cellular pool of GABA through the intermediate 4-aminobutanal.[2][3] This alternative pathway is of particular interest as it provides a potential GAD-independent mechanism for GABA production, which may have implications for various neurological conditions.[4]

This guide will explore the enzymatic conversion of this compound to GABA, present quantitative data on enzyme kinetics, and provide detailed experimental methodologies for researchers to investigate this pathway.

The Polyamine Degradation Pathway to GABA

The conversion of polyamines to GABA involves a series of enzymatic steps. The primary polyamine precursor for this pathway is putrescine. The conversion of putrescine to 4-aminobutanal is a critical step and can be catalyzed by two main enzymes:

-

Diamine Oxidase (DAO): This enzyme directly oxidizes putrescine to produce 4-aminobutanal, hydrogen peroxide, and ammonia.[2]

-

Monoamine Oxidase B (MAO-B): In an alternative route, putrescine can be first acetylated to N-acetylputrescine, which is then oxidized by MAO-B to N-acetyl-γ-aminobutyraldehyde. Subsequent deacetylation yields 4-aminobutanal.[5]

Once formed, 4-aminobutanal is irreversibly oxidized to GABA by the enzyme 4-aminobutyraldehyde dehydrogenase (ABALDH) , also known as ALDH9A1 in humans.[2][6] This NAD(P)+-dependent enzyme belongs to the aldehyde dehydrogenase superfamily and is the final and committing step in this GABA synthetic route.[6]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of putrescine to GABA via the 4-aminobutanal intermediate.

Quantitative Data

The efficiency of the conversion of this compound to GABA is dependent on the kinetic properties of the enzymes involved, particularly this compound dehydrogenase (ALDH9A1).

Enzyme Kinetics of Human this compound Dehydrogenase (ALDH9A1)

The following table summarizes the kinetic parameters for human ALDH9A1 with 4-aminobutanal and other relevant substrates. The data highlights the enzyme's affinity and catalytic efficiency for its substrates.

| Substrate | K_m_ (µM) | V_max_ (nmol·s⁻¹·mg⁻¹) | Catalytic Efficiency (V_max_/K_m_) | Reference |

| 4-Aminobutanal (ABAL) | 216 ± 16 | 6.3 | 0.029 | [6] |

| γ-Trimethylaminobutyraldehyde (TMABAL) | 6 ± 1 | 9.8 | 1.63 | [6] |

| NAD⁺ | - | - | - | [6] |

Note: The catalytic efficiency for NAD⁺ is not directly comparable as it is a co-substrate.

In Vivo Conversion of this compound to GABA

Studies have demonstrated the conversion of 4-aminobutanal to GABA in vivo. While precise yield percentages can vary depending on the tissue and experimental conditions, the following data from a study in mice provides evidence of this conversion.

| Administration Route | Dose | Time Post-Administration | GABA Produced (nmol/g brain tissue) | Reference |

| Subcutaneous | 1 µmol/g body weight | 10 min | ~350 | |

| Oral | 2 µmol/g body weight | 30 min | ~530 |

Experimental Protocols

Investigating the role of this compound as a GABA precursor requires specific experimental methodologies. This section provides an overview of key protocols.

Quantification of GABA in Brain Tissue using HPLC

This protocol outlines a method for the sensitive detection and quantification of GABA in brain tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

4.1.1. Materials and Reagents

-

Perchloric acid (0.4 M)

-

Benzoyl chloride

-

Acetonitrile

-

Methanol (HPLC grade)

-

Disodium hydrogen phosphate buffer (0.025 M, pH 6)

-

GABA standard

-

C18 HPLC column

-

HPLC system with UV-photodiode array (PDA) detector

4.1.2. Sample Preparation

-

Dissect brain tissue on ice and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 10 volumes of ice-cold 0.4 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

4.1.3. Derivatization

-

To 100 µL of the filtered supernatant or GABA standard, add 2 µL of benzoyl chloride.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed for 5 minutes at room temperature.

-

Add 100 µL of acetonitrile to stop the reaction and precipitate excess derivatizing agent.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant for HPLC analysis.

4.1.4. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase (65:35 v/v mixture of 0.025 M disodium hydrogen phosphate buffer, pH 6, and methanol).

-

Inject 20 µL of the derivatized sample or standard.

-

Run the HPLC with a flow rate of 1 mL/min.

-

Detect the derivatized GABA at a wavelength of 230 nm.

-

Quantify the GABA concentration by comparing the peak area of the sample to the standard curve.

Assay for this compound Dehydrogenase (ALDH9A1) Activity

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the production of NADH at 340 nm.

4.2.1. Materials and Reagents

-

Sodium pyrophosphate buffer (150 mM, pH 7.5)

-

NAD⁺ solution (10 mM)

-

4-Aminobutanal solution (substrate, concentration to be varied)

-

Enzyme preparation (purified ALDH9A1 or tissue homogenate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

4.2.2. Assay Procedure

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 150 mM sodium pyrophosphate buffer (pH 7.5)

-

100 µL of 10 mM NAD⁺ solution

-

Varying concentrations of 4-aminobutanal solution.

-

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Perform control experiments without the substrate or without the enzyme to account for any background absorbance changes.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Workflow

The following diagram outlines a logical workflow for investigating the conversion of this compound to GABA.

Conclusion

The conversion of 4-aminobutanal to GABA represents a significant, though often secondary, pathway for the synthesis of this crucial inhibitory neurotransmitter. Understanding the enzymes, kinetics, and regulation of this pathway is vital for a complete picture of GABAergic neurotransmission. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore this alternative route of GABA synthesis, which may hold the key to novel therapeutic interventions for a range of neurological disorders. Further research to quantify the contribution of this pathway in different brain regions and under various physiological and pathological conditions is warranted.

References

- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Conversion of 4-aminobutyraldehyde to gamma-aminobutyric acid in striatum treated with semicarbazide and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Unseen Regulator: A Technical Guide to the Role of 4-Aminobutanal in Plant Biochemistry and Stress Response

For Immediate Release

This technical guide provides an in-depth exploration of the emerging role of 4-aminobutanal as a critical intermediate in plant biochemistry, particularly in the context of environmental stress responses. This document is intended for researchers, scientists, and professionals in drug development and agriculture who are interested in the intricate signaling and metabolic pathways that govern plant resilience.

Executive Summary

Plants, being sessile organisms, have evolved complex biochemical pathways to adapt to and mitigate the impacts of various environmental stressors. While the roles of polyamines and γ-aminobutyric acid (GABA) in stress tolerance are well-established, the significance of the intermediate molecule connecting their metabolic pathways, 4-aminobutanal, has been largely overlooked. This guide synthesizes the current understanding of 4-aminobutanal's biochemistry, its pivotal position at the intersection of polyamine catabolism and the GABA shunt, and its putative role in stress signaling. We provide a comprehensive overview of the enzymatic processes governing its synthesis and degradation, detail experimental protocols for the analysis of key enzymes, and present the known downstream effects of its metabolic flux. The significant gap in direct quantitative data for 4-aminobutanal underscores the need for further research into this potentially crucial signaling molecule.

Biosynthesis and Metabolism of 4-Aminobutanal

4-Aminobutanal is primarily generated in plants through the catabolism of polyamines, namely putrescine and spermidine. This process is a key component of the plant's strategy to recycle nitrogen and carbon from these ubiquitous compounds, especially under stress conditions. The metabolic fate of 4-aminobutanal is intrinsically linked to the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.

The synthesis of 4-aminobutanal is catalyzed by two main classes of enzymes:

-

Diamine Oxidases (DAOs): These copper-containing enzymes catalyze the oxidative deamination of the primary amino group of putrescine, yielding 4-aminobutanal, hydrogen peroxide (H₂O₂), and ammonia.

-

Polyamine Oxidases (PAOs): These flavin-dependent enzymes are responsible for the oxidation of spermidine and spermine. The oxidation of spermidine by specific PAOs also produces 4-aminobutanal.

Once synthesized, 4-aminobutanal is rapidly converted to GABA by the enzyme aminobutyraldehyde dehydrogenase (AMADH) . This near-immediate conversion is a primary reason for the low steady-state levels of 4-aminobutanal in plant tissues, making its direct detection and quantification challenging.

Below is a diagram illustrating the metabolic pathway from polyamines to the TCA cycle, highlighting the central role of 4-aminobutanal.

The Role of 4-Aminobutanal in Plant Stress Response

While direct evidence for a signaling role of 4-aminobutanal is scarce, its position as a metabolic intermediate between stress-induced polyamine breakdown and the accumulation of the known signaling molecule GABA strongly implies its involvement in stress responses. The flux through this pathway is significantly enhanced under various abiotic stresses, including drought, salinity, and extreme temperatures.

The byproducts of 4-aminobutanal synthesis, particularly hydrogen peroxide (H₂O₂), are well-established signaling molecules in their own right, mediating a wide range of stress responses, including stomatal closure, programmed cell death, and the expression of defense-related genes. Therefore, the enzymatic production of 4-aminobutanal is a direct source of reactive oxygen species (ROS) that can initiate downstream signaling cascades.

Data on Precursors and Products of 4-Aminobutanal under Stress

| Stress Type | Plant Species | Change in Polyamines (Putrescine, Spermidine) | Change in GABA | Reference |

| Drought | Arabidopsis thaliana | Increase | Significant Increase | [1] |

| Creeping Bentgrass | Increase | Significant Increase | [2] | |

| Salinity | Barley | Increase | Significant Increase | [3] |

| Nicotiana sylvestris | Increase | Significant Increase | [3] | |

| Cold | Arabidopsis thaliana | Increase | Increase | [4] |

| Heat | General | Increase | Increase | [2] |

Note: This table represents a general trend observed in the literature. The magnitude of change can vary depending on the plant species, the severity, and the duration of the stress.

Key Experimental Protocols

Investigating the role of 4-aminobutanal requires reliable methods for measuring the activity of the enzymes involved in its metabolism. Below are detailed protocols for the assay of Diamine Oxidase (DAO) and a general framework for the quantification of 4-aminobutanal.

Protocol for Diamine Oxidase (DAO) Activity Assay

This protocol is adapted from spectrophotometric methods used for measuring DAO activity in plant extracts.[5] The assay is based on the detection of H₂O₂ produced during the oxidative deamination of a substrate, such as putrescine.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Extraction buffer: 0.1 M potassium phosphate buffer (pH 7.0), containing 10% (w/v) sucrose, 15 mM mercaptoethanol, and 1 mM EDTA.

-

Assay mixture: 0.1 M potassium phosphate buffer (pH 7.0), 0.5 mM guaiacol, 2 µg horseradish peroxidase, and 10 mM putrescine (substrate).

-

Spectrophotometer

-

Mortar and pestle or homogenizer

-

Refrigerated centrifuge

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately place it on ice.

-

Homogenize the tissue in the extraction buffer (e.g., 1 g of tissue in 5 mL of buffer) using a pre-chilled mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the assay mixture in a 1.5 mL cuvette.

-

Add an appropriate amount of the crude enzyme extract (e.g., 50-100 µg of protein) to the assay mixture.

-

Immediately measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of tetraguaiacol from the oxidation of guaiacol by H₂O₂ in the presence of horseradish peroxidase.

-

The rate of change in absorbance is proportional to the DAO activity.

-

-

Calculation of Enzyme Activity:

-

DAO activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

-

Experimental Workflow for DAO Activity Assay:

Framework for Quantification of 4-Aminobutanal

Proposed Workflow:

-

Extraction: Rapid extraction of metabolites from flash-frozen plant tissue using a solvent system such as methanol/water or acetonitrile/water.

-

Derivatization: The extract would be derivatized with a reagent that reacts with the aldehyde group of 4-aminobutanal to form a stable, detectable product. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).

-

Purification: Solid-phase extraction (SPE) could be used to clean up the derivatized sample and remove interfering compounds.

-

Analysis: The derivatized 4-aminobutanal would be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS).

Note: This proposed workflow would require significant optimization and validation for use with plant tissues. The development of such a method represents a key area for future research.

Signaling Pathways and Logical Relationships

The production of 4-aminobutanal is embedded within a larger network of stress-responsive signaling pathways. The catabolism of polyamines is itself a regulated process, and the products of this pathway, including 4-aminobutanal, GABA, and H₂O₂, have downstream effects on plant physiology.

The diagram below illustrates the logical relationship between an environmental stressor and the downstream responses mediated by the polyamine catabolism pathway.

Conclusion and Future Directions

4-Aminobutanal occupies a critical juncture in plant stress metabolism, linking the well-documented roles of polyamines and GABA. While its transient nature has made it a challenging target for direct study, its position in a highly regulated and stress-responsive pathway suggests a more significant role than previously appreciated. The production of 4-aminobutanal is coincident with the generation of the signaling molecule H₂O₂, and its conversion to GABA contributes to the accumulation of this important osmoprotectant and signaling compound.

The most pressing need in this area of research is the development of robust and sensitive methods for the direct quantification of 4-aminobutanal in plant tissues. This would allow for a more precise understanding of the flux through the polyamine catabolism pathway and could reveal whether 4-aminobutanal itself has a direct signaling role. Further research into the regulation of the enzymes that produce and consume 4-aminobutanal, namely DAOs, PAOs, and AMADH, will also be crucial in elucidating its function. A deeper understanding of the role of 4-aminobutanal could open new avenues for the development of strategies to enhance stress tolerance in crops.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Aminobutanal in the Maillard Reaction: A Technical Guide

For Immediate Release

A comprehensive analysis of the current scientific literature reveals that aminobutanal is not a recognized product or significant intermediate in the Maillard reaction pathway. The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the desirable color and flavor of many cooked foods. A critical aspect of this complex cascade of reactions is the formation of various aldehydes, primarily through the Strecker degradation of amino acids.

While the Strecker degradation is a major route for aldehyde production, research has not identified this compound as a resulting compound from the reaction of relevant amino acid precursors. Instead, other well-characterized Strecker aldehydes are formed, which play a pivotal role in the characteristic aromas of a wide range of food products. This technical guide will provide an in-depth exploration of the formation of these significant aldehydes within the Maillard reaction, offering valuable insights for researchers, scientists, and drug development professionals.

The Maillard Reaction: An Overview

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes rearrangement to form an Amadori product.[1][2] Subsequent reactions, including enolization, dehydration, and cyclization, lead to the formation of a plethora of compounds, including flavor-active molecules and brown nitrogenous polymers known as melanoidins.[2]

A crucial sub-pathway within the Maillard reaction is the Strecker degradation, which involves the interaction of an α-amino acid with a dicarbonyl compound, an intermediate of the Maillard reaction.[3][4][5] This reaction leads to the formation of a "Strecker aldehyde," which contains one less carbon atom than the parent amino acid, along with an α-aminoketone.[6][7] These Strecker aldehydes are potent aroma compounds that significantly contribute to the flavor profiles of baked goods, roasted meats, and coffee.[7][8]

Formation of Key Strecker Aldehydes

While this compound is not a documented product, several other aldehydes are prominently formed via the Strecker degradation of specific amino acids. The formation of these aldehydes is a key area of study in flavor chemistry.

| Amino Acid Precursor | Resulting Strecker Aldehyde | Characteristic Aroma |

| Valine | 2-Methylpropanal | Malty, chocolate |

| Leucine | 3-Methylbutanal | Malty, chocolate |

| Isoleucine | 2-Methylbutanal | Malty, fruity |

| Phenylalanine | Phenylacetaldehyde | Honey, floral |

| Methionine | Methional | Boiled potato |

Table 1: Key Amino Acid Precursors and their Corresponding Strecker Aldehydes. This table summarizes the primary Strecker aldehydes generated from common amino acids during the Maillard reaction and their associated characteristic aromas.

Signaling Pathways and Experimental Workflows

General Pathway of the Maillard Reaction and Strecker Degradation

The following diagram illustrates the overall pathway of the Maillard reaction, highlighting the point at which Strecker degradation occurs to produce key aldehydes.

Caption: General Maillard reaction and Strecker degradation pathway.

Experimental Workflow for Strecker Aldehyde Analysis

The analysis of volatile Strecker aldehydes from Maillard reaction model systems or food matrices typically involves the following workflow.

Caption: Workflow for Strecker aldehyde analysis.

Experimental Protocols

Preparation of Maillard Reaction Model Systems

To study the formation of specific Strecker aldehydes, model systems are often employed.

-

Reactants: A specific amino acid (e.g., L-leucine) and a reducing sugar (e.g., D-glucose) are dissolved in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Molar ratios of reactants can be varied to study their effect on aldehyde formation.

-

Reaction Conditions: The solution is placed in a sealed reaction vessel and heated at a controlled temperature (e.g., 120-180 °C) for a specific duration (e.g., 30-120 minutes).

-

Stopping the Reaction: After the specified time, the reaction is quenched by rapid cooling in an ice bath.

Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like Strecker aldehydes.[9][10][11][12][13]

-

Extraction: Volatile compounds are extracted from the headspace of the reaction mixture using Solid Phase Microextraction (SPME) or by solvent extraction followed by solvent-assisted flavor evaporation (SAFE) or Likens-Nickerson simultaneous distillation-extraction (SDE).

-

GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points and polarity.

-

MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer, which generates a mass spectrum for each compound. The identification of Strecker aldehydes is achieved by comparing their mass spectra with those in a reference library (e.g., NIST).

-

Quantification: The concentration of each aldehyde can be determined by using an internal or external standard calibration curve.[14][15]

Analysis of Amadori Products by High-Performance Liquid Chromatography (HPLC)

The formation of Amadori products, the precursors to the dicarbonyls that drive the Strecker degradation, can be monitored using HPLC.[16][17][18][19][20]

-

Sample Preparation: The reaction mixture is filtered and diluted with the mobile phase.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column, such as a cation-exchange or hydrophilic interaction liquid chromatography (HILIC) column.

-

Detection: Amadori products can be detected using various detectors, including UV-Vis, electrochemical detectors, or mass spectrometry (LC-MS).

-

Quantification: Quantification is achieved by comparing the peak areas of the Amadori products with those of authentic standards.

Quantitative Data on Strecker Aldehyde Formation

The yield of Strecker aldehydes is influenced by various factors, including the type of amino acid and sugar, temperature, pH, and reaction time. Quantitative studies have provided valuable data on the formation of these important flavor compounds.

| Amino Acid | Sugar | Temperature (°C) | Time (min) | Strecker Aldehyde | Yield (mol%) | Reference |

| Phenylalanine | Glucose | 100 | 30 | Phenylacetaldehyde | - | [14] |

| Phenylalanine | 2-Oxopropanal | 100 | 30 | Phenylacetaldehyde | - | [14] |

| Valine | Glucose | 120 | 60 | 2-Methylpropanal | Varies | [21] |

| Leucine | Glucose | 120 | 60 | 3-Methylbutanal | Varies | [21] |

Table 2: Examples of Quantitative Data on Strecker Aldehyde Formation. This table presents examples of reported yields of Strecker aldehydes under specific reaction conditions. Note that yields can vary significantly based on the experimental setup. The reference indicates that quantitative measurements were made, though specific yield percentages were not always provided in the abstract.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strecker degradation - Wikipedia [en.wikipedia.org]

- 5. brewingforward.com [brewingforward.com]

- 6. ugc.futurelearn.com [ugc.futurelearn.com]

- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and GC/MS Analysis of Maillard Reaction Products of Perinereis aibuhitensis | Scientific.Net [scientific.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. imreblank.ch [imreblank.ch]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]

4-Aminobutanal: A Key Intermediate in Escherichia coli's Putrescine Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutanal is a transient but critical metabolite in the intricate network of putrescine catabolism in Escherichia coli. This aldehyde serves as a key junction in two primary pathways that funnel putrescine, a vital polyamine, into central metabolism. Understanding the enzymes that produce and consume 4-aminobutanal, their kinetics, and the regulation of these pathways is paramount for comprehending E. coli's nitrogen and carbon metabolism, stress response, and for the rational design of antimicrobial strategies targeting these pathways. This technical guide provides a comprehensive overview of 4-aminobutanal metabolism in E. coli, including detailed metabolic pathways, quantitative enzymatic data, and experimental protocols for its study.

Introduction

Escherichia coli, a ubiquitous gut commensal and a versatile model organism, possesses sophisticated metabolic capabilities to utilize a wide array of nutrients. Among these is the diamine putrescine, which can serve as a source of both carbon and nitrogen. The degradation of putrescine proceeds through distinct pathways, both of which converge on the formation of γ-aminobutyrate (GABA). A central, albeit short-lived, player in one of these pathways is 4-aminobutanal. Due to its reactive aldehyde group, 4-aminobutanal is tightly regulated and rapidly converted to downstream metabolites. This guide delves into the metabolic fate of 4-aminobutanal in E. coli, providing researchers with the necessary information to investigate this crucial metabolic node.

Metabolic Pathways Involving 4-Aminobutanal

In Escherichia coli, 4-aminobutanal is primarily generated through the direct deamination of putrescine in a transaminase-dependent pathway. It is then rapidly oxidized to GABA. This pathway is one of two main routes for putrescine catabolism, the other being the glutamylated putrescine (Puu) pathway.

The Transaminase-Dependent Pathway

This pathway directly converts putrescine to 4-aminobutanal, which is then further metabolized to GABA. The key enzymes involved are:

-

Putrescine aminotransferase (PatA), encoded by the patA (formerly ygjG) gene: This enzyme catalyzes the transfer of an amino group from putrescine to an α-keto acid, typically α-ketoglutarate, producing 4-aminobutanal and glutamate.[1][2][3] 4-aminobutanal is unstable and can spontaneously cyclize to form Δ¹-pyrroline.[1][2]

-

γ-Aminobutyraldehyde dehydrogenase (PatD), encoded by the patD (formerly ydcW) gene: This enzyme catalyzes the NAD(P)+-dependent oxidation of 4-aminobutanal to GABA.[4][5]

Figure 1: The transaminase-dependent putrescine degradation pathway.

The Glutamylated Putrescine (Puu) Pathway

While 4-aminobutanal is not a free intermediate in this pathway, a glutamylated derivative, γ-glutamyl-γ-aminobutyraldehyde, is a key intermediate. This pathway is considered the main route for putrescine utilization under certain conditions. The steps are as follows:

-

Glutamylation of Putrescine: Putrescine is first glutamylated by γ-glutamylputrescine synthetase (PuuA) to form γ-glutamylputrescine.

-

Oxidation: γ-glutamylputrescine is then oxidized by γ-glutamylputrescine oxidase (PuuB) to produce γ-glutamyl-γ-aminobutyraldehyde.

-

Dehydrogenation: This aldehyde is then oxidized by γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC) to γ-glutamyl-γ-aminobutyrate.[6][7][8]

-

Hydrolysis: Finally, γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) cleaves the γ-glutamyl group, releasing GABA.

Figure 2: The glutamylated putrescine (Puu) degradation pathway.

Quantitative Data

Direct quantification of intracellular 4-aminobutanal in E. coli is challenging due to its high reactivity and low steady-state concentrations. However, kinetic parameters of the enzymes involved in its metabolism provide valuable insights into the flux through these pathways.

Enzyme Kinetic Parameters

| Enzyme (Gene) | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Cofactor | Reference(s) |

| PatA (ygjG) | Putrescine | 22.5 | - | - | 7.2 | Pyridoxal 5'-phosphate | [9] |

| PatD (ydcW) | 4-Aminobutanal | 41 | 9.08 | - | 5.4 | NAD+ | [10][11] |

| NAD+ | 54 | - | - | [10] | |||

| NADP+ | 484 | - | - | [10] | |||

| PuuC | γ-Glutamyl-γ-aminobutyraldehyde | - | - | - | - | NAD(P)+ | [6][8] |

| PuuE | GABA | 1570 | - | - | 7.8 | Pyridoxal 5'-phosphate | |

| α-Ketoglutarate | 5100 | - | - | ||||

| GabT | 4-Aminobutanoate | 197 | - | 47.4 | 7.8 | Pyridoxal 5'-phosphate |

Experimental Protocols

Quantification of 4-Aminobutanal and Related Metabolites by LC-MS/MS

Due to the reactive nature of 4-aminobutanal, its quantification requires rapid quenching of metabolism, efficient extraction, and often derivatization to enhance stability and chromatographic separation.

4.1.1. Sample Preparation Workflow

Figure 3: General workflow for metabolite quantification by LC-MS/MS.

4.1.2. Detailed Protocol: Metabolite Extraction and Analysis

-

Cell Culture and Quenching:

-

Cell Harvesting:

-

Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.[13]

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a cold extraction solvent. A common method is a two-phase extraction using a mixture of methanol, chloroform, and water.[9]

-

Vortex vigorously and incubate on ice to ensure complete cell lysis and metabolite extraction.

-

Centrifuge to separate the polar (containing 4-aminobutanal), non-polar, and protein/cell debris layers.

-

-

Derivatization (Recommended for Aldehydes):

-

LC-MS/MS Analysis:

-

Separate the derivatized metabolites using a suitable liquid chromatography method (e.g., reverse-phase HPLC).

-

Detect and quantify the derivatized 4-aminobutanal using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This requires the optimization of parent and fragment ion transitions for the specific derivative.

-

Enzyme Activity Assays

4.2.1. Putrescine Aminotransferase (PatA) Activity Assay

This assay measures the conversion of putrescine to 4-aminobutanal. As 4-aminobutanal is unstable, the assay is often coupled to the reaction of a dehydrogenase that converts the product to a more stable compound, with the concomitant change in NAD(P)H absorbance.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

A coupling enzyme (e.g., a dehydrogenase that can use 4-aminobutanal as a substrate)

-

NAD(P)+

-

-

Enzyme Preparation: Use a purified PatA enzyme or a cell-free extract of an E. coli strain overexpressing PatA.

-

Assay Initiation: Initiate the reaction by adding putrescine.

-

Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the production of NAD(P)H by the coupling enzyme.

-

Calculation: Calculate the enzyme activity based on the rate of NAD(P)H production using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM-1cm-1).

4.2.2. γ-Aminobutyraldehyde Dehydrogenase (PatD) Activity Assay

This assay directly measures the activity of PatD by monitoring the production of NAD(P)H.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

NAD(P)+

-

-

Enzyme Preparation: Use a purified PatD enzyme or a cell-free extract.

-

Assay Initiation: Initiate the reaction by adding the substrate, 4-aminobutanal (or its cyclic form, Δ¹-pyrroline).

-

Measurement: Monitor the increase in absorbance at 340 nm.

-

Calculation: Calculate the enzyme activity from the rate of NAD(P)H formation.[15][16][17]

Figure 4: General workflow for a spectrophotometric enzyme activity assay.

Regulation of 4-Aminobutanal Metabolism

The expression of the genes involved in 4-aminobutanal metabolism is tightly regulated to ensure that the intracellular concentration of this reactive aldehyde remains low.

-

PuuR: The puu operon, which includes puuC, is negatively regulated by the transcriptional repressor PuuR . Putrescine acts as an inducer, leading to the derepression of the operon.

-

Nitrogen and Carbon Availability: The expression of the patA and patD genes is influenced by the availability of nitrogen and carbon sources, often being induced under nitrogen-limiting conditions when putrescine is used as a nitrogen source.

-

Stress Response: Putrescine catabolism has also been linked to the general stress response in E. coli.

Conclusion

4-Aminobutanal, while a transient intermediate, lies at a critical metabolic crossroads in E. coli. Its formation and subsequent conversion are key steps in the utilization of putrescine as a nutrient source. This guide has provided a detailed overview of the metabolic pathways involving 4-aminobutanal, the enzymes responsible for its turnover, and the available quantitative data. The experimental protocols outlined here offer a starting point for researchers aiming to further elucidate the role of this important metabolite. Future research, particularly in obtaining a complete set of kinetic parameters for all involved enzymes and in developing robust methods for the direct in vivo quantification of 4-aminobutanal, will be crucial for a complete understanding of this metabolic nexus and for the development of novel antimicrobial strategies.

References

- 1. biospec.net [biospec.net]

- 2. Structure of Putrescine Aminotransferase from Escherichia coli Provides Insights into the Substrate Specificity among Class III Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of putrescine aminotransferase from Escherichia coli provides insights into the substrate specificity among class III aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. Properties of gamma-aminobutyraldehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Novel CAD-like enzymes from Escherichia coli K-12 as additional tools in chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orbit.dtu.dk [orbit.dtu.dk]

Unveiling the Enigmatic Metabolite: A Technical Guide to 4-Aminobutanal in Homo sapiens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, metabolic pathways, and detection methodologies for 4-aminobutanal in Homo sapiens. 4-Aminobutanal, also known as γ-aminobutyraldehyde, is a critical yet transient intermediate in the conversion of putrescine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its existence is well-established, quantitative data on its physiological concentrations remain elusive, underscoring its reactive nature and rapid enzymatic conversion. This document synthesizes the current understanding of 4-aminobutanal biochemistry and offers detailed, albeit generalized, experimental protocols for its detection and quantification in biological matrices. Furthermore, it explores the potential for this reactive aldehyde to form protein adducts and discusses the current knowledge gap regarding its direct signaling roles independent of the GABAergic system.

Natural Occurrence and Metabolic Significance

4-Aminobutanal is a naturally occurring aliphatic aldehyde in human physiology, primarily functioning as an intermediate in a secondary pathway for GABA biosynthesis.[1][2] This pathway, originating from the polyamine putrescine, provides an alternative route to the primary synthesis of GABA from glutamate.

The metabolic conversion involves two key enzymatic steps:

-

Oxidative Deamination of Putrescine: Putrescine undergoes oxidative deamination to yield 4-aminobutanal. This reaction is catalyzed by two primary enzymes:

-

Monoamine Oxidase B (MAO-B): A flavin-containing enzyme located on the outer mitochondrial membrane.

-

Diamine Oxidase (DAO): A copper-containing enzyme, also known as histaminase, that is secreted into the extracellular space.

-

-

Dehydrogenation of 4-Aminobutanal: The resulting 4-aminobutanal is rapidly oxidized to GABA by the enzyme aminobutyraldehyde dehydrogenase (ABALDH) , a member of the aldehyde dehydrogenase (ALDH) superfamily.[2] In humans, this enzyme is encoded by the ALDH9A1 gene.

While this putrescine-to-GABA pathway is a recognized metabolic route, it is considered a minor contributor to the overall GABA pool in the brain compared to the glutamate decarboxylase (GAD) pathway.[2]

Metabolic Pathway Diagram

Caption: Metabolic pathway of 4-aminobutanal from putrescine to GABA.

Quantitative Data

Direct quantitative measurements of 4-aminobutanal in human tissues and physiological fluids are conspicuously absent in the scientific literature. This is likely attributable to its high reactivity and short biological half-life, as it is swiftly converted to GABA by ABALDH. However, to provide a biochemical context, the typical concentrations of its precursor (putrescine) and product (GABA) are presented in Table 1. The physiological concentration of 4-aminobutanal is expected to be significantly lower than these related metabolites.

| Metabolite | Biological Matrix | Reported Concentration Range |

| Putrescine | Human Plasma | 0.5 - 5.0 µM |

| Human Urine | 10 - 50 µmol/mmol creatinine | |

| Human Brain | 5 - 20 nmol/g tissue | |

| GABA | Human Plasma | 0.1 - 0.5 µM |

| Human Brain | 0.5 - 2.0 µmol/g tissue |

Table 1: Reported physiological concentrations of putrescine and GABA in various human biological matrices. These values provide a contextual reference for the likely transient and low-level occurrence of 4-aminobutanal.

Detection and Quantification Methodologies

The detection of 4-aminobutanal in biological samples is challenging due to its low endogenous concentrations and the lack of a strong chromophore or fluorophore. Therefore, derivatization is a mandatory step to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) using standard protocols and immediately place them on ice to minimize enzymatic activity.

-

Protein Precipitation: For plasma and tissue homogenates, precipitate proteins by adding a cold deproteinating agent such as acetonitrile, methanol, or perchloric acid. Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites.

-

Lyophilization (Optional): For dilute samples, the supernatant can be lyophilized and reconstituted in a smaller volume of a suitable buffer to concentrate the analytes.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol describes a generalized method using o-phthalaldehyde (OPA) and a thiol agent for the derivatization of the primary amine group of 4-aminobutanal, rendering it fluorescent for sensitive HPLC detection.

Reagents:

-

o-Phthalaldehyde (OPA) solution

-

2-Mercaptoethanol or 3-mercaptopropionic acid

-

Borate buffer (pH 9.5)

-

HPLC-grade acetonitrile and water

-

Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.8)

-

Mobile Phase B: Acetonitrile

Procedure:

-

Derivatization:

-

In a microcentrifuge tube, mix a portion of the prepared sample supernatant with the borate buffer.

-

Add the OPA/thiol derivatizing reagent.

-

Incubate at room temperature for a short, precisely timed interval (e.g., 1-2 minutes). The reaction is rapid.

-

Immediately inject the derivatized sample into the HPLC system to avoid degradation of the derivative.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

-

Gradient Elution: Employ a gradient of Mobile Phase B into Mobile Phase A to elute the derivatized 4-aminobutanal. The specific gradient profile will require optimization.

-

Quantification: Use a calibration curve prepared with derivatized 4-aminobutanal standards of known concentrations.

-

Experimental Workflow: HPLC Detection

Caption: A generalized workflow for the detection of 4-aminobutanal via HPLC.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general approach for the analysis of 4-aminobutanal using GC-MS, which requires derivatization of both the amine and aldehyde functional groups to increase volatility.

Reagents:

-

Pentafluorobenzyl hydroxylamine (PFBHA) hydrochloride for aldehyde derivatization.

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or similar silylating agent for amine derivatization.

-

Ethyl acetate or other suitable organic solvent for extraction.

-

Anhydrous sodium sulfate.

Procedure:

-

Aldehyde Derivatization (Oximation):

-

To the prepared sample supernatant, add an aqueous solution of PFBHA.

-

Incubate at room temperature or with gentle heating to form the oxime derivative of the aldehyde group.

-

-

Extraction:

-

Extract the PFBHA-derivatized product into an organic solvent like ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate.

-

-

Amine Derivatization (Silylation):

-

Evaporate the solvent under a stream of nitrogen.

-

Add the silylating agent (e.g., MTBSTFA) and incubate at a slightly elevated temperature (e.g., 60-70°C) to derivatize the primary amine.

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the derivatized analytes.

-

Mass Spectrometry: Electron ionization (EI) source. Scan in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification: Based on retention time and comparison of the mass spectrum with that of a derivatized standard.

-

Signaling Pathways and Potential Biological Roles

The primary and well-documented role of 4-aminobutanal is as a metabolic precursor to GABA. To date, there is no direct evidence for 4-aminobutanal acting as a signaling molecule in its own right in Homo sapiens, for instance, through interaction with a specific receptor.

However, as a reactive aldehyde, 4-aminobutanal has the potential to interact non-enzymatically with other biomolecules. Aldehydes are known to form Schiff bases with the primary amine groups of lysine residues in proteins and with other nucleophilic sites. Such protein adduction can lead to alterations in protein structure and function. While this is a plausible chemical interaction, there is currently no specific research demonstrating the formation of 4-aminobutanal-protein adducts in vivo or their physiological consequences.

Logical Relationship Diagram

Caption: Logical relationships of 4-aminobutanal in biological systems.

Conclusion and Future Directions

4-Aminobutanal is a confirmed metabolite in human biochemistry, bridging polyamine metabolism with the synthesis of the neurotransmitter GABA. The lack of quantitative data on its physiological levels highlights the need for the development of highly sensitive and specific analytical methods. The experimental protocols outlined in this guide provide a starting point for researchers aiming to quantify this elusive molecule. Future research should focus on validating these methods and applying them to determine the concentrations of 4-aminobutanal in various tissues and disease states. Furthermore, investigating the potential for 4-aminobutanal to form protein adducts and exploring any direct signaling roles are critical areas for future investigation that could unveil novel biological functions for this reactive aldehyde.

References

An In-depth Technical Guide on the Structural Characteristics of Aminobutanal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and biological significance of aminobutanal isomers. The document is structured to offer an in-depth analysis for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.

Introduction to this compound Isomers

This compound isomers are a group of organic compounds with the molecular formula C₄H₉NO.[1][2][3] These molecules are characterized by the presence of both an amino (-NH₂) and an aldehyde (-CHO) functional group on a butane backbone. The position of the amino group relative to the aldehyde determines the specific isomer and significantly influences its chemical and physical properties, as well as its biological activity.[4][5] The primary isomers of interest are 2-aminobutanal, 3-aminobutanal, and 4-aminobutanal. Understanding the distinct characteristics of each isomer is crucial for their application in various fields, from pharmaceutical synthesis to metabolic research.[4]

Physicochemical Properties of this compound Isomers

The structural variations among the this compound isomers lead to differences in their physicochemical properties. A summary of these computed properties is presented below. It is important to note that experimental data for these aldehydes is limited, and they are often studied as their more stable alcohol or acid derivatives.

| Property | 2-Aminobutanal | 3-Aminobutanal | 4-Aminobutanal (GABAL) |

| IUPAC Name | 2-aminobutanal[1] | 3-aminobutanal[2] | 4-aminobutanal[3] |

| Synonyms | aminobutyraldehyde[1] | - | γ-aminobutyraldehyde, GABA aldehyde[3][6] |

| CAS Number | 89123-15-9[7] | - | 4390-05-0[3][8] |

| Molecular Formula | C₄H₉NO[1] | C₄H₉NO[2] | C₄H₉NO[3] |

| Molecular Weight | 87.12 g/mol [1] | 87.12 g/mol [2] | 87.12 g/mol [3] |

| XLogP3 | -0.3[1] | -0.8[2] | -0.9[3] |

In-depth Analysis of Each Isomer

2-Aminobutanal features an amino group on the alpha-carbon relative to the aldehyde. This structure makes it a chiral molecule, existing as (R)- and (S)-enantiomers.[9] This isomer is a valuable building block in asymmetric synthesis.[10]

Experimental Protocols:

-

Synthesis: A common route to 2-aminobutanal involves the controlled oxidation of the corresponding alcohol, 2-amino-1-butanol. An alternative laboratory-scale synthesis involves the reduction of D-2-aminobutyric acid with lithium aluminum hydride in tetrahydrofuran to yield the corresponding alcohol, which can then be oxidized.[11] Another method involves the condensation of 1-nitropropane with formaldehyde, followed by catalytic hydrogenation.[12]

-

General Oxidation Protocol (Swern Oxidation):

-

Cool a solution of oxalyl chloride in dichloromethane (DCM) to -78°C.

-

Slowly add dimethyl sulfoxide (DMSO), followed by a solution of 2-amino-1-butanol in DCM.

-

Stir the reaction mixture for 30-60 minutes.

-

Add triethylamine to quench the reaction.

-

Allow the mixture to warm to room temperature.

-

Purify the resulting 2-aminobutanal using column chromatography.

-

-

-

Characterization: Spectroscopic methods are essential for the structural elucidation of 2-aminobutanal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton on the aldehyde carbon would appear as a characteristic downfield singlet, while the proton on the chiral center would be a multiplet.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[13]

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for the N-H stretch of the amine, the C=O stretch of the aldehyde, and the C-H stretches of the alkyl chain.[14]

-

In 3-aminobutanal, the amino group is located on the beta-carbon relative to the aldehyde group. This isomer is also chiral and its derivatives, particularly (R)-3-aminobutanol, are critical intermediates in the synthesis of pharmaceuticals like the HIV integrase inhibitor, Dolutegravir.[15][16]

Experimental Protocols:

-

Synthesis: The synthesis of 3-aminobutanal can be achieved through the oxidation of 3-amino-1-butanol. The synthesis of the precursor alcohol often starts from (R)-3-aminobutyric acid, which is reduced using reagents like sodium aluminum hydride.[16][17] A multi-step synthesis can also be employed starting from (R)-3-aminobutyric acid, involving esterification, amino group protection, reduction of the ester, and finally deprotection.[18]

-

Reduction of (R)-3-Aminobutanoic Acid:

-

Flush a three-neck round bottom flask with nitrogen and add anhydrous tetrahydrofuran (THF).

-

Add sodium aluminum hydride to the THF.

-

Slowly add (R)-3-aminobutanoic acid while maintaining the temperature.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction and quench it carefully with water or a saturated sodium sulfate solution.

-

Filter the mixture and concentrate the filtrate to obtain (R)-3-amino-1-butanol.

-

-

The resulting alcohol can then be oxidized to 3-aminobutanal using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation as described for the 2-isomer.

-

-

Characterization:

-

NMR Spectroscopy: Similar to the 2-isomer, NMR would be used to confirm the structure, with distinct chemical shifts for the aldehyde and the protons adjacent to the amino group.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of chiral 3-aminobutanal, a chiral stationary phase is required. The method would involve dissolving the sample in a suitable mobile phase and analyzing it on a chiral HPLC column.

-

4-Aminobutanal, also known as γ-aminobutyraldehyde (GABAL), has the amino group on the terminal gamma-carbon.[6] This achiral molecule is of significant biological interest as it is a metabolic intermediate in the biosynthesis of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[6][8][19]

Experimental Protocols:

-

Synthesis: A common method for synthesizing 4-aminobutanal is through the reductive amination of a suitable precursor like 4-oxobutyraldehyde.[8] Another approach is the partial aminolysis of 1,4-butanediol.[20]

-

Reductive Amination Protocol:

-

Dissolve 4-oxobutyraldehyde in a suitable solvent like methanol.

-

Add an ammonium salt, such as ammonium acetate, to form the intermediate imine. The pH is typically maintained around 6-7 to favor imine formation.[8]

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion.[8]

-

Stir the reaction at room temperature until completion.

-

Purify the product through extraction and chromatography.

-

-

-

Characterization: Due to its polarity and low volatility, direct analysis of 4-aminobutanal can be challenging. Derivatization is often required for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

GC-MS with Derivatization:

-

React the 4-aminobutanal sample with a derivatizing agent like heptafluorobutyl chloroformate (HFBCF) to react with the amino group, making the molecule more volatile.[8]

-

Inject the derivatized sample into a GC equipped with a capillary column for separation.

-

Detect the separated components using a mass spectrometer to obtain both quantitative data and structural information from the fragmentation pattern.[8]

-

-

NMR Spectroscopy: Provides a non-destructive method for structural elucidation.[8]

-

IR and Mass Spectra: The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for 4-amino-1-butanol, the corresponding alcohol, which can be a useful reference.[21][22]

-

Biological Significance and Signaling Pathways

The most well-documented biological role of the this compound isomers belongs to 4-aminobutanal (GABAL). It is a key intermediate in a metabolic pathway for GABA synthesis, particularly from polyamines like putrescine.[6][23]

GABA Biosynthesis from Polyamines:

In this pathway, putrescine is converted to 4-aminobutanal by the action of monoamine oxidase B (MAO-B) or diamine oxidase (DAO). Subsequently, 4-aminobutanal is oxidized to GABA by aminobutyraldehyde dehydrogenase (ABALDH).[6] While this is considered a minor pathway for GABA synthesis in the brain compared to the GABA shunt from glutamate, it plays a significant role in other tissues and organisms, including plants.[6][19][23][24]

GABAergic Signaling:

Once synthesized, GABA acts as the primary inhibitory neurotransmitter. Its signaling pathway involves binding to GABA receptors, such as the GABA-A receptor, which is a ligand-gated ion channel. Activation of the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[25] This process is fundamental for regulating neuronal activity throughout the central nervous system. Prolonged exposure to GABA can lead to the downregulation of GABA-A receptors, a process that involves voltage-gated calcium channels.[26]

Visualizations

Caption: General experimental workflow for the synthesis and characterization of this compound isomers.

Caption: Simplified signaling pathway showing the conversion of putrescine to GABA via 4-aminobutanal.

Conclusion

The this compound isomers represent a class of compounds with diverse chemical properties and biological relevance. While 2- and 3-aminobutanal are primarily of interest as chiral synthons in the pharmaceutical industry, 4-aminobutanal holds a key position in neurobiology as a direct precursor to GABA. The methodologies for their synthesis and characterization, often involving the corresponding aminobutanols, are well-established, providing a solid foundation for further research and development. A thorough understanding of their individual structural characteristics is paramount for leveraging their full potential in drug discovery and biochemical studies.

References

- 1. This compound | C4H9NO | CID 18994465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobutanal | C4H9NO | CID 15603767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminobutanal | C4H9NO | CID 118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 6. 4-Aminobutanal - Wikipedia [en.wikipedia.org]

- 7. 2-aminobutanal | 89123-15-9 | Buy Now [molport.com]

- 8. 4-Aminobutanal | 4390-05-0 | Benchchem [benchchem.com]

- 9. (2S)-2-aminobutanal | C4H9NO | CID 446769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Amino-1-butanol, (-)- | C4H11NO | CID 2723856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy Aminobutanol | 96-20-8 [smolecule.com]

- 16. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 17. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 18. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 19. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]

- 20. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 21. 4-Amino-1-butanol [webbook.nist.gov]

- 22. 4-Amino-1-butanol [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]